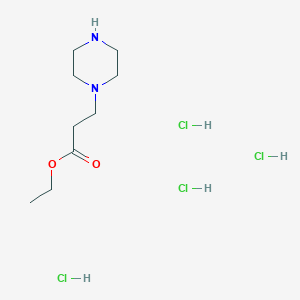

![molecular formula C27H37N3O3 B1487475 Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate CAS No. 1134331-51-3](/img/structure/B1487475.png)

Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate

Overview

Description

“Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate” is a chemical compound used in diverse scientific research areas . Its unique structure allows for extensive applications, ranging from drug discovery to material synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents and the preparation of kinase inhibitors . The product is typically purified by crystallization and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, IR, and HRMS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using techniques such as NMR . This provides information about the chemical shifts of the compound, which can be used to infer its reactivity and the types of reactions it can undergo.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical shifts of the compound , while mass spectrometry can provide information about its molecular weight .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the efficient synthesis of heterocyclic systems, including derivatives related to the compound . These efforts involve reactions to synthesize novel heterocyclic compounds with potential biological activity. For instance, the synthesis of 1,5-Benzothiazepine derivatives using benzyl triethyl ammonium chloride in ethanol has been explored for their potential anti-inflammatory activities (Annapurna & Jalapathi, 2014).

Biological Evaluation

Several studies have synthesized and evaluated the biological activities of compounds structurally related to "Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate". These compounds demonstrate a range of activities, from acting as dopamine receptor ligands to showing selective inhibition towards cyclooxygenase 2 (COX2), suggesting potential therapeutic applications in neurology and inflammation (Penjisevic et al., 2016), (Srinivas et al., 2015).

Antidepressant Potential

Compounds with structures incorporating elements of the target compound have been investigated for their potential as new classes of antidepressants. Their dual action at serotonin receptors and serotonin transporter sites has been highlighted, suggesting their application in treating depression (Orus et al., 2002).

Crystal Structure Analysis

The study of crystal structures and Hirshfeld surface analyses has been applied to compounds related to "this compound", providing insights into their molecular interactions and stability. These analyses contribute to a deeper understanding of the compound's properties and potential applications in material science or drug design (Ullah & Stoeckli-Evans, 2021).

Targeting Bacterial Persisters

A notable application of related compounds is their potential to selectively kill bacterial persisters, a challenging aspect of treating chronic infections. These compounds do not affect normal antibiotic-sensitive cells, offering a novel approach to combating bacterial resistance (Kim et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that tubulin could be a potential target. Tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division.

Mode of Action

If it does interact with tubulin, it may inhibit tubulin polymerization, disrupting microtubule formation and thus cell division .

Biochemical Analysis

Biochemical Properties

Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to α1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The binding affinity of this compound to these receptors suggests its potential as a modulator of adrenergic signaling pathways. Additionally, this compound may interact with other biomolecules, such as transporters and ion channels, influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In vitro studies have demonstrated that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affect cellular functions such as muscle contraction and neurotransmitter release . Furthermore, this compound may modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to bind to the α1-adrenergic receptor, leading to the activation or inhibition of downstream signaling pathways . The binding of this compound to the receptor induces conformational changes that affect the receptor’s activity. Additionally, this compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cell signaling and gene expression, which may have implications for its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to modulate adrenergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, such as alterations in cardiovascular function and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as oxidation and conjugation . The metabolites of this compound may have different biological activities and contribute to its overall effects on cellular function. Additionally, this compound may influence metabolic flux and metabolite levels, affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, depending on its physicochemical properties . The interaction of this compound with transporters and binding proteins can influence its localization and accumulation, affecting its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name |

methyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O3/c1-32-26-11-7-6-10-25(26)30-18-16-29(17-19-30)24-14-15-28(20-22-8-4-3-5-9-22)21-23(24)12-13-27(31)33-2/h3-11,23-24H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJYVUARTLZTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3CCC(=O)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)

![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)

![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)

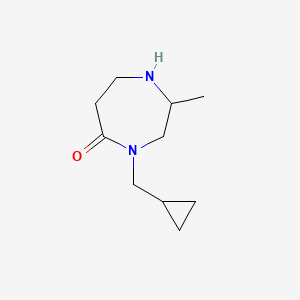

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

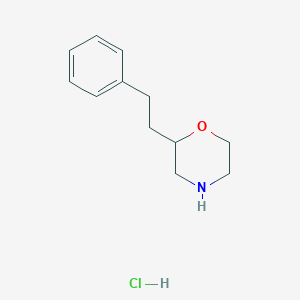

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

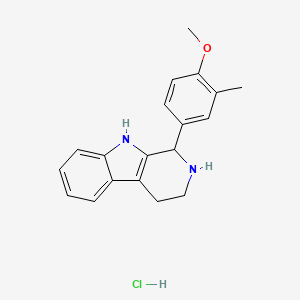

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)